N-(1H-indol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
Description
N-(1H-indol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a synthetic small molecule characterized by a hybrid structure combining an indole moiety (1H-indol-6-yl) and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl group linked via an acetamide bridge. The indole scaffold is widely recognized for its role in bioactive molecules, particularly in CNS-targeting drugs, while the 4-oxo-benzotriazin unit contributes to electron-deficient aromatic systems that may enhance binding interactions with biological targets.
Properties
Molecular Formula |
C17H13N5O2 |
|---|---|
Molecular Weight |
319.32 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
InChI |
InChI=1S/C17H13N5O2/c23-16(19-12-6-5-11-7-8-18-15(11)9-12)10-22-17(24)13-3-1-2-4-14(13)20-21-22/h1-9,18H,10H2,(H,19,23) |
InChI Key |
XSCXCDLDIUBLTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Biological Activity
N-(1H-indol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound can be described by its structural formula:
This structure includes an indole moiety and a benzotriazine derivative, which are known for their pharmacological potential. The presence of these functional groups contributes to the compound's biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various benzotriazine derivatives, including those related to this compound. The compound demonstrates activity against both Gram-positive and Gram-negative bacterial strains.
Case Studies
- Study on Antibacterial Efficacy :
- Biofilm Formation Inhibition :
Antitumor Activity
The antitumor potential of indole derivatives has been well-documented, with compounds exhibiting cytotoxic effects against various cancer cell lines.
Research Findings
In a study assessing antiproliferative activities:
- Compounds related to this compound showed IC50 values in the micromolar range against A549 lung cancer cells and other tumor cell lines . These results suggest that modifications to the indole structure can enhance cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Activity
Benzotriazine derivatives have also been investigated for their anti-inflammatory properties.
Mechanistic Insights
Research indicates that these compounds may inhibit specific pathways involved in inflammation:
- For instance, certain derivatives have shown inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC/MBC or IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Bacillus cereus, E. coli | MIC: 0.56 - 4.17 μM | Effective against biofilm formation |
| Antitumor | A549 cells | IC50 < 10 μM | Significant antiproliferative activity |
| Anti-inflammatory | Various inflammatory models | Not specified | Inhibits pro-inflammatory pathways |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to N-(1H-indol-6-yl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide. The benzotriazole derivatives exhibit significant activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of benzotriazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives showed minimal inhibitory concentrations (MIC) in the range of 1.27 to 2.65 µM against different strains, demonstrating promising antibacterial effects .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Compounds featuring similar structural motifs have shown efficacy against various cancer cell lines.
Case Study: Anticancer Screening
A comprehensive study assessed the anticancer activity of compounds derived from benzotriazole. Notably, compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior potency against human colorectal carcinoma cell lines (HCT116). For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
These findings suggest that modifications in the indole and benzotriazole moieties can enhance anticancer activity.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate favorable absorption and distribution characteristics, although specific data on this compound are still limited.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with target proteins involved in microbial resistance and cancer progression. These computational approaches provide insights into optimizing chemical structures for enhanced efficacy and reduced toxicity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with 4-Oxo-1,2,3-Benzotriazin Moieties
Azinphos-methyl and Azinphos-ethyl
- Structure: These organophosphate insecticides share the 4-oxo-1,2,3-benzotriazin-3(4H)-yl group but replace the indole-acetamide moiety with phosphorodithioate esters (O,O-dimethyl or diethyl substitutions) .
- Toxicity: Azinphos-methyl (CAS 86-50-0) exhibits high mammalian toxicity (LD₅₀ ~13 mg/kg in rats), contrasting with the presumed lower toxicity of acetamide-linked indole derivatives. Reactivity: The phosphate ester group in Azinphos confers hydrolytic instability, whereas the acetamide linker in the target compound likely improves metabolic stability .
Table 1: Comparison with Azinphos Derivatives
Indole-Containing Acetamide Derivatives
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides
- Structure : These compounds feature an indol-3-ylmethyl group attached to an oxadiazole-sulfanyl-acetamide backbone .
- Key Differences :
- Indole Position : The target compound’s indole is substituted at the 6-position, whereas these derivatives use the 3-position, altering electronic and steric properties.
- Heterocyclic Core : The oxadiazole ring in these compounds may enhance metabolic stability compared to the benzotriazin system, which is more electron-deficient .
Pyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl Acetamides
GPR139 Agonists (Compounds 20a-l)
- Structure : These derivatives contain a 4-oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl group linked to aryl-substituted ethylacetamides .
- Key Differences: Heterocycle: The pyrrolotriazinone core replaces the benzotriazin system, altering hydrogen-bonding capacity and aromatic stacking interactions. Pharmacology: These compounds are explicit GPR139 agonists with demonstrated efficacy in mouse social interaction models, suggesting CNS applications. The target compound’s benzotriazin group may favor different target selectivity .
Table 2: Comparison with Pyrrolotriazinone Derivatives
| Property | N-(1H-Indol-6-yl)-2-(4-oxo-benzotriazin)acetamide | Compound 20a (GPR139 Agonist) |
|---|---|---|
| Core Heterocycle | 1,2,3-Benzotriazin-4-one | Pyrrolo[1,2-d][1,2,4]triazin-4-one |
| Substituent | Indol-6-yl | 4-Methoxyphenyl ethyl |
| Biological Activity | Not reported | GPR139 agonism (CNS targets) |
Pyrimido[5,4-b]indol-4-one Derivatives
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-pyrimidoindol-2-yl)sulfanyl]acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
